Cyclohexyl(4-(dimethylamino)phenyl)methanone
Overview
Description
Cyclohexyl(4-(dimethylamino)phenyl)methanone is an organic compound with the molecular formula C15H21NO. It is a member of the methanone class of compounds, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl group and a 4-(dimethylamino)phenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-(dimethylamino)phenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 4-(dimethylamino)phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as aluminum chloride can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Cyclohexyl(4-(dimethylamino)phenyl)carboxylic acid.
Reduction: Cyclohexyl(4-(dimethylamino)phenyl)methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexyl(4-(dimethylamino)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dimethylamino group can participate in electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(4-hydroxyphenyl)methanone
- Cyclohexyl(4-methoxyphenyl)methanone
- Cyclohexyl(4-bromophenyl)methanone
Uniqueness
Cyclohexyl(4-(dimethylamino)phenyl)methanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behavior.
Properties
IUPAC Name |
cyclohexyl-[4-(dimethylamino)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBKSSQDFUEDFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314864 | |
Record name | cyclohexyl-(4-dimethylaminophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-70-4 | |
Record name | NSC289474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexyl-(4-dimethylaminophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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